molecular formula C19H20N2O3 B4580522 2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Cat. No. B4580522
M. Wt: 324.4 g/mol
InChI Key: QBYJDCMNKWGCNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide compounds often involves the formation of amide bonds between benzoyl derivatives and amines or the modification of existing benzamide structures to introduce functional groups such as methoxy or ethyl chains. For instance, benzamides derived from N,N-disubstituted ethylenediamines and aminopyrrolidines have been synthesized to explore their neuroleptic activities, demonstrating the versatility of synthetic approaches in modifying benzamide structures for potential therapeutic use (Iwanami et al., 1981).

Molecular Structure Analysis

The molecular structure of benzamides can significantly influence their biological activities. X-ray diffraction and density functional theory (DFT) calculations have been employed to elucidate the molecular geometries of benzamide derivatives, providing insights into their conformational preferences and electronic properties. Such studies have revealed the importance of geometric and electronic configurations in determining the reactivity and interaction of benzamides with biological targets (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including hydrolysis, amidation, and substitution, which can alter their chemical and biological properties. The reactivity of benzamide compounds can be attributed to the presence of functional groups that participate in chemical transformations, leading to the formation of new compounds with potentially enhanced pharmacological activities.

Physical Properties Analysis

The physical properties of benzamides, such as solubility, melting point, and crystalline form, are crucial for their application in drug development. These properties are influenced by the molecular structure and can affect the compound's bioavailability and stability. For example, polymorphism in benzamide derivatives can lead to differences in solubility and melting points, which are important considerations in pharmaceutical formulations (Yanagi et al., 2000).

Scientific Research Applications

Synthesis and Neuroleptic Activity

A study by Iwanami et al. (1981) focused on the synthesis of benzamides as potential neuroleptics, evaluating their inhibitory effects on stereotypic behavior in rats. The study highlighted the synthesis and evaluation of various benzamide derivatives, demonstrating a correlation between structure and activity, which might inform the development of potent drugs for psychosis treatment with fewer side effects (Iwanami et al., 1981).

Selective Histone Deacetylase Inhibitors

Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound shows promise for Alzheimer's disease treatment, highlighting its neuroprotective activity and ability to cross the blood-brain barrier (Lee et al., 2018).

High-Yield Synthesis for Radioligands

Bobeldijk et al. (1990) described a high-yield synthesis of benzamide derivatives, including (S)-BZM and (S)-IBZM, for the preparation of radioligands like (S)-123I-IBZM. This work underpins the importance of these compounds in medical imaging and diagnostics (Bobeldijk et al., 1990).

Antipsychotic Agents and Dopamine Antagonism

Research by Högberg et al. (1990) explored the synthesis and antidopaminergic properties of benzamide derivatives, emphasizing their potential as antipsychotic agents. The study supports the importance of structural modifications in enhancing therapeutic efficacy and minimizing side effects (Högberg et al., 1990).

Supramolecular Packing Motifs

Lightfoot et al. (1999) discovered new supramolecular packing motifs in benzamide derivatives, suggesting novel organizational modes potentially relevant for columnar liquid crystals and materials science (Lightfoot et al., 1999).

properties

IUPAC Name

2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-23-14-7-8-15-13(12-21-17(15)11-14)9-10-20-19(22)16-5-3-4-6-18(16)24-2/h3-8,11-12,21H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYJDCMNKWGCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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